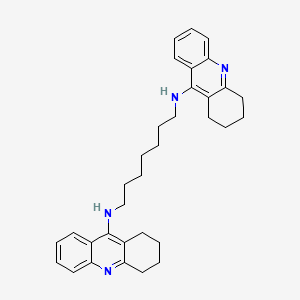
N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de bis-7-tacrina implica la reacción de dos moléculas de tacrina con un enlazador de heptano-1,7-diamina. El proceso normalmente incluye los siguientes pasos:
Formación de tacrina: La tacrina se sintetiza mediante la ciclización de 2-aminobenzonitrilo con ciclohexanona, seguida de reducción.
Unión con heptano-1,7-diamina: Las dos moléculas de tacrina se unen luego utilizando heptano-1,7-diamina en condiciones controladas para formar bis-7-tacrina.
Métodos de producción industrial: La producción industrial de bis-7-tacrina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La bis-7-tacrina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La bis-7-tacrina puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: La bis-7-tacrina puede participar en reacciones de sustitución, particularmente involucrando sus grupos amino.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo se utilizan a menudo en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de bis-7-tacrina sustituidos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La bis-7-tacrina ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en la hendidura sináptica. Al inhibir esta enzima, la bis-7-tacrina aumenta la concentración de acetilcolina, mejorando la transmisión colinérgica . Además, se ha descubierto que la bis-7-tacrina interactúa con los receptores de N-metil-D-aspartato (NMDA), proporcionando efectos neuroprotectores contra la excitotoxicidad .
Compuestos similares:
Bis(propil)-tacrina: Otro derivado dimérico de tacrina con propiedades inhibitorias similares de la acetilcolinesterasa.
Singularidad de la bis-7-tacrina: La bis-7-tacrina es única debido a su doble acción como inhibidor de la acetilcolinesterasa y antagonista del receptor NMDA. Este doble mecanismo proporciona efectos neuroprotectores mejorados en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Tacrine: The parent compound of bis-7-tacrine, used as an acetylcholinesterase inhibitor but less potent.
Bis(propyl)-tacrine: Another dimeric tacrine derivative with similar acetylcholinesterase inhibitory properties.
Uniqueness of Bis-7-tacrine: Bis-7-tacrine is unique due to its dual action as both an acetylcholinesterase inhibitor and an NMDA receptor antagonist. This dual mechanism provides enhanced neuroprotective effects compared to other similar compounds .
Propiedades
Número CAS |
181865-13-4 |
|---|---|
Fórmula molecular |
C33H40N4 |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37) |
Clave InChI |
ITZOKHKOFJOBFS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Sinónimos |
1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine bis(7)-cognitin bis(7)-tacrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


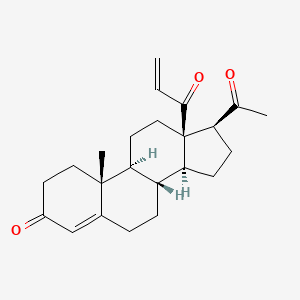
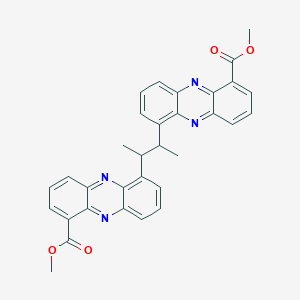
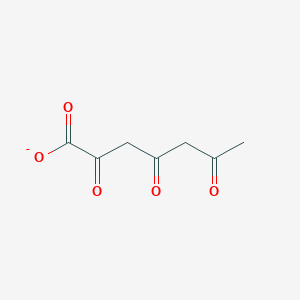
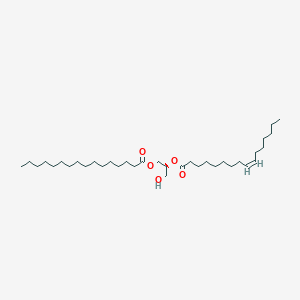
![[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1243032.png)
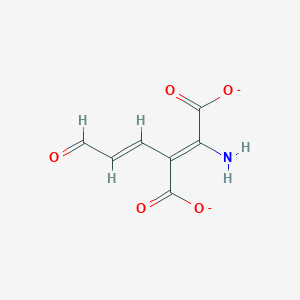
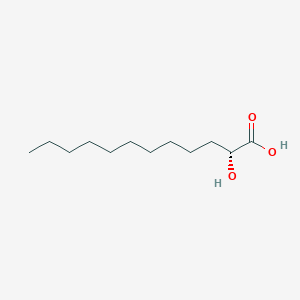
![N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1243035.png)
![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)
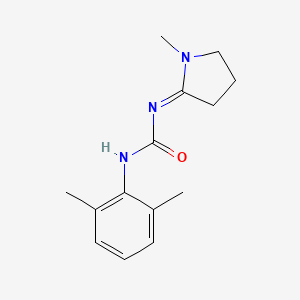
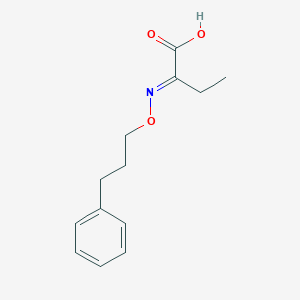
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
